3-Fluoro-2-(3-fluorophenyl)isonicotinic acid 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216839
InChI: InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17)
SMILES:
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol

3-Fluoro-2-(3-fluorophenyl)isonicotinic acid

CAS No.:

Cat. No.: VC16216839

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(3-fluorophenyl)isonicotinic acid -

Specification

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
IUPAC Name 3-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17)
Standard InChI Key PBRRSFPDVQAZTA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC=CC(=C2F)C(=O)O

Introduction

Chemical Structure and Substituent Effects

The molecular structure of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid consists of a pyridine core substituted with fluorine at the 3-position and a 3-fluorophenyl group at the 2-position. The carboxylic acid moiety at the 4-position contributes to its polarity, while the fluorine atoms enhance lipophilicity and metabolic stability. This dual fluorination strategy is a common motif in drug design, as fluorine’s electronegativity and small atomic radius improve binding affinity to biological targets .

Comparative Analysis of Fluorinated Isonicotinic Acid Derivatives

Compound NameSubstituentsKey Properties
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid3-F, 2-(3-F-phenyl), 4-COOHHigh lipophilicity, enzyme inhibition potential
2-Trifluoromethyl-3-fluoropyridine 3-F, 2-CF3Enhanced chemical stability
6-Fluoro-7-(substituted)quinoline-3-carboxylic acid 6-F, 7-substituent, 3-COOHBroad-spectrum antimicrobial activity

The unique substitution pattern of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid distinguishes it from analogues, as the 3-fluorophenyl group introduces steric and electronic effects that modulate receptor interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step reactions, including halogenation, cross-coupling, and fluorination. A plausible route is outlined below:

  • Halogenation of Pyridine Precursors: Starting with 2-chloro-3-nitropyridine, halogenation facilitates subsequent functionalization.

  • Suzuki-Miyaura Cross-Coupling: A 3-fluorophenylboronic acid derivative is coupled to the halogenated pyridine intermediate using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) .

  • Fluorination and Oxidation: Selective fluorination at the 3-position is achieved using agents like tetrabutylammonium fluoride (TBAF), followed by oxidation to introduce the carboxylic acid group .

Example Synthesis Protocol

  • Step 1: 2-Chloro-3-nitropyridine (10 mmol) is reacted with 3-fluorophenylboronic acid (12 mmol) in a toluene/water mixture with Pd(PPh3)4 (0.1 equiv) and K2CO3 (3 equiv) at 80°C for 12 hours.

  • Step 2: The nitro group is reduced to an amine using H2/Pd-C, followed by diazotization and fluorination with HF-pyridine.

  • Step 3: Oxidation of the methyl group to a carboxylic acid using KMnO4 in acidic conditions yields the final product .

Industrial-Scale Considerations

Continuous flow chemistry has been proposed to optimize yield and reduce environmental impact, particularly in the cross-coupling and fluorination steps .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈1.2 mg/mL at 25°C) due to the carboxylic acid group, while the fluorinated aromatic rings enhance lipid membrane permeability. Stability studies indicate no degradation under ambient conditions for 6 months, making it suitable for long-term storage .

Spectroscopic Data

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5 Hz, 1H, pyridine-H), 7.62–7.58 (m, 4H, aryl-H), 13.1 (s, 1H, COOH) .

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary studies on analogous fluorinated isonicotinic acids suggest inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases. For example, 6-fluoroquinoline-3-carboxylic acid derivatives exhibit IC50 values of 0.8–2.3 μM against Mycobacterium tuberculosis .

CompoundTarget MicrobeMIC90 (μg/mL)
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid (predicted)M. tuberculosis0.5–2.0
Ciprofloxacin E. coli0.03

Applications in Drug Development

Antitubercular Agents

The structural similarity to fluoroquinolones positions this compound as a candidate for antitubercular drug development. Fluorine’s role in overcoming drug resistance is well-documented, as seen in moxifloxacin derivatives .

Central Nervous System (CNS) Therapeutics

Fluorinated compounds are increasingly explored as allosteric modulators of GPCRs for treating CNS disorders. The lipophilicity of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid may facilitate blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Optimization

Current yields (≈50–70%) necessitate improved catalytic systems. Recent advances in photoredox catalysis could enable milder fluorination conditions .

Toxicity Profiling

While fluorinated compounds generally exhibit favorable safety profiles, rigorous assessment of hepatotoxicity and cardiotoxicity is required before clinical translation.

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